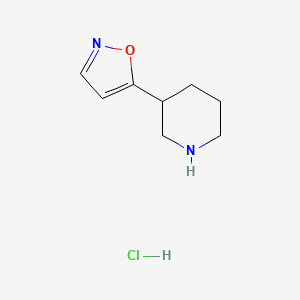

3-Isoxazol-5-ylpiperidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-piperidin-3-yl-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-2-7(6-9-4-1)8-3-5-10-11-8;/h3,5,7,9H,1-2,4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZANEXWCYNZDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=NO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Isoxazol-5-ylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isoxazol-5-ylpiperidine hydrochloride is a heterocyclic compound featuring an isoxazole ring linked to a piperidine moiety. This structural motif is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by related analogues. Isoxazole-piperidine scaffolds are recognized for their potential to interact with various biological targets, including ion channels and receptors, making them valuable templates for drug discovery and development. This technical guide provides a comprehensive overview of the known chemical properties, experimental protocols, and potential biological relevance of this compound.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | 5-(piperidin-3-yl)isoxazole hydrochloride | |

| Molecular Formula | C₈H₁₃ClN₂O | [1] |

| Molecular Weight | 188.66 g/mol | [1] |

| CAS Number | 2109145-26-6 | |

| Physical Form | Powder | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room Temperature |

Quantitative data such as melting point, boiling point, and specific solubility in various solvents are not consistently reported in publicly available literature and would require experimental determination.

Synthesis and Characterization

A general synthetic workflow for related compounds is outlined below:

Caption: Generalized synthetic pathway for isoxazole-piperidine compounds.

Characterization of the final compound would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure, including the connectivity of the isoxazole and piperidine rings and the position of substituents. While specific spectral data for this compound is not publicly available, related structures show characteristic signals for the isoxazole and piperidine protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Biological Activity and Potential Signaling Pathways

The biological activity of this compound has not been explicitly detailed in the available literature. However, extensive research on structurally similar isoxazole-piperidine derivatives suggests potential interactions with ion channels. Specifically, compounds with this scaffold have been investigated as potent T-type calcium channel blockers.[2]

T-type calcium channels (Caᵥ3) are involved in a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion. Their dysregulation has been implicated in conditions such as epilepsy, neuropathic pain, and certain types of cancer. Blockade of these channels represents a promising therapeutic strategy for these disorders.

A potential mechanism of action for compounds like this compound could involve the modulation of T-type calcium channel activity, leading to a reduction in calcium influx and subsequent downstream signaling events.

Caption: Postulated mechanism of action via T-type calcium channel blockade.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the public domain. However, based on methodologies for related compounds, the following outlines a general approach for key experiments.

General Synthesis of 3,5-Disubstituted Isoxazoles via [3+2] Cycloaddition

This protocol is a generalized procedure and would require optimization for the specific synthesis of 3-Isoxazol-5-ylpiperidine.

Materials:

-

Appropriate aldoxime precursor

-

N-Chlorosuccinimide (NCS) or other oxidizing agent

-

Suitable alkyne or alkene

-

Solvent (e.g., chloroform, DMF)

-

Base (e.g., triethylamine)

Procedure:

-

Dissolve the aldoxime in the chosen solvent.

-

Add the base to the reaction mixture.

-

Slowly add a solution of NCS in the same solvent at a controlled temperature (e.g., 0 °C to room temperature) to generate the nitrile oxide in situ.

-

To the resulting mixture, add the alkyne or alkene.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

In Vitro Evaluation of T-type Calcium Channel Blockade (Patch-Clamp Electrophysiology)

This is a standard method to assess the inhibitory activity of a compound on ion channels.

Cell Line:

-

HEK-293 cells stably expressing the human T-type calcium channel subtype of interest (e.g., Caᵥ3.1, Caᵥ3.2).

Procedure:

-

Culture the cells under standard conditions.

-

Prepare whole-cell patch-clamp recordings.

-

Use an appropriate internal (pipette) and external (bath) solution to isolate T-type calcium currents.

-

Establish a stable whole-cell configuration and record baseline currents by applying a voltage protocol that elicits channel opening.

-

Perfuse the cells with increasing concentrations of the test compound (this compound) dissolved in the external solution.

-

Measure the peak current at each concentration after steady-state inhibition is reached.

-

Construct a concentration-response curve and calculate the IC₅₀ value.

Safety Information

Based on available data, this compound should be handled with care in a laboratory setting.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with a chemical scaffold that holds promise for further investigation in drug discovery, particularly in the context of neurological disorders where T-type calcium channels play a significant role. While detailed experimental data for this specific molecule is limited, the information available on related analogues provides a strong rationale for its synthesis and biological evaluation. Further research is warranted to fully elucidate its physicochemical properties, establish a robust synthetic route, and characterize its pharmacological profile. This will be essential to determine its potential as a lead compound for the development of novel therapeutics.

References

The Isoxazole Scaffold: A Versatile Pharmacophore in Drug Discovery

Disclaimer: An extensive search of publicly available scientific literature and databases did not yield specific data on the mechanism of action for 3-Isoxazol-5-ylpiperidine hydrochloride. Therefore, this document provides a broader overview of the pharmacological activities and mechanisms of action associated with the isoxazole scaffold, drawing upon research on various isoxazole-containing compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this heterocyclic motif.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets to elicit diverse pharmacological responses.[2][3] Isoxazole derivatives have been successfully developed into approved drugs and continue to be a focal point of research for new therapeutic agents.[1]

Diverse Biological Activities of Isoxazole-Containing Compounds

The isoxazole nucleus is a key structural component in compounds exhibiting a broad spectrum of biological activities, including:

-

Anticancer Activity: Numerous isoxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4] The mechanisms underlying their anticancer activity are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[4]

-

Anti-inflammatory Activity: The isoxazole ring is present in well-known anti-inflammatory drugs. This activity is often attributed to the inhibition of enzymes like cyclooxygenase (COX).[5]

-

Antimicrobial and Antifungal Activity: Isoxazole-containing molecules have been shown to possess significant antibacterial and antifungal properties, making them promising candidates for the development of new anti-infective agents.[1][3]

-

Neurological and Psychiatric Disorders: The isoxazole scaffold has been explored for its potential in treating a range of central nervous system (CNS) disorders.

Exemplary Mechanisms of Action of Isoxazole Derivatives

To illustrate the diverse mechanisms through which isoxazole-containing compounds can exert their effects, the following sections detail the actions of select examples from the scientific literature.

Allosteric Inhibition of Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt)

Trisubstituted isoxazoles have been identified as potent and selective allosteric inverse agonists of RORγt, a key regulator of T helper 17 (Th17) cell differentiation.[6] Elevated activity of Th17 cells and their primary cytokine, IL-17a, is associated with various autoimmune diseases.[6]

Signaling Pathway of RORγt Inhibition by Isoxazole Derivatives

Caption: Allosteric inhibition of RORγt by an isoxazole derivative prevents coactivator recruitment and subsequent pro-inflammatory gene transcription.

| Compound | Assay | Target | IC50 (nM) | Reference |

| Isoxazole Derivative 2 | TR-FRET | RORγt | 100 ± 10 | [7] |

| Isoxazole Derivative 3 | TR-FRET | RORγt | 12 ± 1 | [7] |

| Isoxazole Derivative 6 | TR-FRET | RORγt | 7.4 ± 0.9 | [7] |

This assay is used to measure the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

-

Reagents: His-tagged RORγt LBD, biotinylated coactivator peptide, Europium-labeled anti-His antibody (donor fluorophore), and Streptavidin-Allophycocyanin (acceptor fluorophore).

-

Procedure:

-

The RORγt LBD is incubated with the test compound at various concentrations.

-

The biotinylated coactivator peptide is added, followed by the donor and acceptor fluorophores.

-

The mixture is incubated to allow for binding to reach equilibrium.

-

-

Detection: The fluorescence is measured at two wavelengths (emission of the donor and acceptor). The ratio of these signals is proportional to the amount of coactivator peptide bound to the RORγt LBD.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation. A decrease in the FRET signal indicates inhibition of the RORγt-coactivator interaction.

Experimental Workflow for TR-FRET Assay

Caption: Workflow for a TR-FRET assay to determine the inhibitory activity of compounds on protein-protein interactions.

Anticancer Activity via Induction of Oxidative Stress and Apoptosis

Certain isoxazole-piperazine hybrids have been shown to exert cytotoxic effects on cancer cells by inducing oxidative stress, leading to apoptosis and cell cycle arrest.[4]

Signaling Pathway of Isoxazole-Induced Cancer Cell Apoptosis

Caption: Proposed mechanism of anticancer activity for isoxazole-piperazine hybrids involving oxidative stress and modulation of p53 and Akt pathways.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 5l | Huh7 (Liver Cancer) | Cytotoxicity | 0.3 | [4] |

| 5m | Huh7 (Liver Cancer) | Cytotoxicity | 0.7 | [4] |

| 5o | Huh7 (Liver Cancer) | Cytotoxicity | 0.5 | [4] |

| 5l | Mahlavu (Liver Cancer) | Cytotoxicity | 1.2 | [4] |

| 5m | Mahlavu (Liver Cancer) | Cytotoxicity | 1.8 | [4] |

| 5o | Mahlavu (Liver Cancer) | Cytotoxicity | 1.5 | [4] |

| 5l | MCF-7 (Breast Cancer) | Cytotoxicity | 2.1 | [4] |

| 5m | MCF-7 (Breast Cancer) | Cytotoxicity | 3.7 | [4] |

| 5o | MCF-7 (Breast Cancer) | Cytotoxicity | 2.9 | [4] |

This colorimetric assay is used to assess cell viability.

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

The isoxazole scaffold represents a highly valuable structural motif in the design and development of novel therapeutic agents. Its ability to interact with a wide range of biological targets has led to the discovery of compounds with potent and diverse pharmacological activities. While specific data for this compound is not currently available in the public domain, the examples provided herein illustrate the potential mechanisms through which an isoxazole-containing molecule could exert its biological effects. Further research into the specific structure-activity relationships of this compound is necessary to elucidate its precise mechanism of action and therapeutic potential.

References

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. ijpca.org [ijpca.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Isoxazol-5-ylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and expected characterization data for 3-Isoxazol-5-ylpiperidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is based on established synthetic methodologies for isoxazole and piperidine derivatives and spectroscopic data from analogous structures.

Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process involving the construction of the isoxazole ring onto a protected piperidine scaffold, followed by deprotection and salt formation. A common and effective method for isoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

A plausible synthetic route is outlined below, starting from commercially available N-Boc-piperidine-3-carboxaldehyde.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-ethynylpiperidine-1-carboxylate (N-Boc-3-ethynylpiperidine)

To a solution of tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq) in dry methanol under an inert atmosphere, potassium carbonate (2.5 eq) is added, and the mixture is cooled to 0 °C. The Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 eq) is then added dropwise. The reaction mixture is stirred at room temperature for 12-16 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford tert-butyl 3-ethynylpiperidine-1-carboxylate as a colorless oil.

Step 2: Synthesis of tert-butyl 3-(isoxazol-5-yl)piperidine-1-carboxylate (N-Boc-3-(isoxazol-5-yl)piperidine)

In situ generation of the nitrile oxide from hydroxylamine is a common method. To a solution of hydroxylamine hydrochloride (1.5 eq) in a mixture of dichloromethane and water, tert-butyl 3-ethynylpiperidine-1-carboxylate (1.0 eq) is added. The mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (NaOCl) is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred at room temperature for 4-6 hours. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield tert-butyl 3-(isoxazol-5-yl)piperidine-1-carboxylate.

Step 3: Synthesis of this compound

To a solution of tert-butyl 3-(isoxazol-5-yl)piperidine-1-carboxylate (1.0 eq) in anhydrous dioxane, a solution of hydrochloric acid in dioxane (4 M, 5.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to give this compound as a white to off-white solid.

Characterization Data

The following tables summarize the expected quantitative data for this compound and its protected intermediate. This data is predicted based on the analysis of similar structures.

Table 1: Physicochemical and Spectroscopic Data

| Parameter | tert-butyl 3-(isoxazol-5-yl)piperidine-1-carboxylate | This compound |

| Molecular Formula | C₁₃H₂₀N₂O₃ | C₈H₁₃ClN₂O |

| Molecular Weight | 252.31 g/mol | 188.66 g/mol [1] |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | Not available | Not available |

| Solubility | Soluble in DCM, EtOAc, MeOH | Soluble in water, MeOH |

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (tert-butyl 3-(isoxazol-5-yl)piperidine-1-carboxylate) | Assignment (this compound) |

| ~8.60 | d | 1H | Isoxazole H-3 | Isoxazole H-3 |

| ~6.50 | d | 1H | Isoxazole H-4 | Isoxazole H-4 |

| ~3.90 | m | 2H | Piperidine CH₂ (axial, C2/C6) | Piperidine CH₂ (axial, C2/C6) |

| ~3.40 | m | 1H | Piperidine CH (C3) | Piperidine CH (C3) |

| ~3.00 | m | 2H | Piperidine CH₂ (equatorial, C2/C6) | Piperidine CH₂ (equatorial, C2/C6) |

| ~2.00-1.60 | m | 4H | Piperidine CH₂ (C4/C5) | Piperidine CH₂ (C4/C5) |

| 1.40 | s | 9H | Boc (CH₃)₃ | - |

| ~9.50 (broad) | s | 2H | - | Piperidine NH₂⁺ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment (tert-butyl 3-(isoxazol-5-yl)piperidine-1-carboxylate) | Assignment (this compound) |

| ~168.0 | Isoxazole C-5 | Isoxazole C-5 |

| ~154.0 | Boc C=O | - |

| ~150.0 | Isoxazole C-3 | Isoxazole C-3 |

| ~100.0 | Isoxazole C-4 | Isoxazole C-4 |

| ~79.0 | Boc C(CH₃)₃ | - |

| ~44.0 | Piperidine C-2/C-6 | Piperidine C-2/C-6 |

| ~35.0 | Piperidine C-3 | Piperidine C-3 |

| ~28.0 | Boc C(CH₃)₃ | - |

| ~25.0, ~24.0 | Piperidine C-4/C-5 | Piperidine C-4/C-5 |

Table 4: Expected Mass Spectrometry and IR Data

| Analysis | Expected Result for this compound |

| Mass Spec (ESI+) | [M+H]⁺ = 153.10 |

| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~2950-2850 (C-H stretch), ~1600 (C=N stretch), ~1450 (C=C stretch), ~1150 (N-O stretch) |

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment.

-

Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Expected Retention Time: Dependent on the specific gradient, but expected to be in the early to mid-range for a polar compound.

Experimental Workflows and Signaling Pathways

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Characterization Workflow Diagram

Caption: Workflow for the analytical characterization of the final product.

Disclaimer: The synthetic protocols and characterization data presented in this guide are proposed based on established chemical principles and data from analogous compounds. Experimental conditions may require optimization, and actual analytical data may vary. This guide is intended for informational purposes for qualified researchers and professionals. All laboratory work should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide to 3-Isoxazol-5-ylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Isoxazol-5-ylpiperidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its physicochemical properties, potential synthetic approaches, and plausible biological activities and associated signaling pathways based on current scientific literature.

Core Molecular Data

This compound is a small molecule featuring a piperidine ring linked to an isoxazole ring. The hydrochloride salt form enhances its solubility in aqueous media.

| Property | Value | Reference |

| Molecular Weight | 188.66 g/mol | [1] |

| Molecular Formula | C₈H₁₃ClN₂O | [1] |

| CAS Number | 1367953-16-9 | [1] |

| Canonical SMILES | C1CC(CNCC1)C2=CC=NO2.Cl | [1] |

| Physical Form | Solid / Powder | |

| Storage Temperature | Room Temperature |

Potential Synthetic Methodologies

Representative Experimental Protocol: One-Pot Synthesis of a 3,5-Disubstituted Isoxazole Core

This protocol is a generalized representation and may require optimization for the specific synthesis of 3-Isoxazol-5-ylpiperidine.

Materials:

-

Appropriate starting aldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

N-Chlorosuccinimide (NCS)

-

Suitable alkyne

-

Solvent (e.g., a deep eutectic solvent like Choline chloride:urea 1:2, or a traditional organic solvent)

-

Ethyl acetate (for extraction)

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography elution

Procedure:

-

Oxime Formation: To a stirred solution of the starting aldehyde (1 equivalent) in the chosen solvent, add hydroxylamine hydrochloride (1 equivalent) and sodium hydroxide (1 equivalent). Stir the resulting mixture at a moderately elevated temperature (e.g., 50 °C) for approximately one hour to form the corresponding oxime.[2]

-

Hydroximoyl Chloride Formation: To the reaction mixture containing the oxime, add N-chlorosuccinimide (1.5 equivalents). Continue stirring at the same temperature for approximately three hours. This in-situ reaction generates the hydroximoyl chloride intermediate.[2]

-

Cycloaddition: Introduce the desired alkyne (1 equivalent) to the reaction mixture and continue stirring at the elevated temperature for several hours (e.g., four hours) to facilitate the 1,3-dipolar cycloaddition reaction, which forms the isoxazole ring.[2]

-

Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product into ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using a suitable solvent system, such as a gradient of hexane and ethyl acetate, to yield the desired 3,5-disubstituted isoxazole.[2]

Experimental Workflow Diagram

Caption: A generalized workflow for the one-pot synthesis of a 3,5-disubstituted isoxazole.

Potential Biological Activities and Signaling Pathways

While direct biological data for this compound is limited, the isoxazole-piperidine scaffold is present in molecules with significant pharmacological activities. Two prominent areas of investigation for such compounds are oncology and neurology.

3.1. Anticancer Activity via PI3K/Akt/p53 Pathway Modulation

Several studies have demonstrated that isoxazole derivatives, including those with piperidine or piperazine moieties, exhibit cytotoxic effects against various cancer cell lines.[3] A plausible mechanism of action involves the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis. The tumor suppressor protein p53 is a key downstream effector in this pathway.[4]

Inhibition of an overactive PI3K/Akt pathway can lead to the stabilization and activation of p53.[4] Activated p53 can then transcriptionally upregulate pro-apoptotic genes and cell cycle arrest genes, ultimately leading to the demise of cancer cells.[5]

PI3K/Akt/p53 Signaling Pathway Diagram

Caption: A simplified diagram of the PI3K/Akt/p53 signaling pathway.

3.2. Neurological Activity as a T-Type Calcium Channel Blocker

Derivatives of isoxazole and piperidine have been investigated as potent blockers of T-type calcium channels.[6][7] These channels are implicated in a variety of neurological conditions, including neuropathic pain.[6] By inhibiting the influx of calcium through these channels, compounds with this scaffold may exert analgesic effects.[6]

The development of selective T-type calcium channel blockers is an active area of research for novel pain therapeutics. The 3-Isoxazol-5-ylpiperidine core structure represents a promising starting point for the design of such agents.

Logical Relationship for T-Type Calcium Channel Blockade

Caption: The proposed mechanism of action for analgesia via T-type calcium channel blockade.

Conclusion

This compound is a compound with a molecular structure that suggests potential for significant biological activity. Based on the activities of structurally related molecules, it is a candidate for investigation as both an anticancer agent, possibly through modulation of the PI3K/Akt/p53 pathway, and as a therapeutic for neurological disorders, such as neuropathic pain, by acting as a T-type calcium channel blocker. The synthetic methodologies for related isoxazole compounds are well-established, providing a clear path for the synthesis and future derivatization of this molecule for further preclinical and clinical investigation. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar isoxazole-piperidine scaffolds.

References

- 1. |this compound|BLDPharm [bldpharm.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. PI3K/Akt-mediated regulation of p53 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A p53-Phosphoinositide Signalosome Regulates Nuclear Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel T-type Ca2+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of 3-Isoxazol-5-ylpiperidine Hydrochloride: A Review of Available Information

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isoxazol-5-ylpiperidine hydrochloride is a heterocyclic compound featuring an isoxazole ring linked to a piperidine moiety. This structural motif is of interest in medicinal chemistry due to the established and diverse biological activities of both isoxazole and piperidine derivatives. Isoxazole-containing compounds have been explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities. Similarly, the piperidine scaffold is a common feature in many approved drugs, valued for its ability to interact with various biological targets. This document aims to provide a comprehensive overview of the publicly available pharmacological data for this compound.

Current State of Research

A thorough review of scientific literature and chemical databases indicates that detailed pharmacological studies specifically on this compound (CAS No. 1367953-16-9) are not extensively reported. The majority of available information pertains to the broader classes of isoxazole and piperidine derivatives, rather than this specific molecule. While these related compounds offer insights into potential areas of activity, direct experimental data on the pharmacological profile of this compound remains scarce.

Potential Areas of Pharmacological Investigation

Based on the activities of structurally related compounds, several potential pharmacological targets and therapeutic areas for this compound can be hypothesized. Research on other isoxazole-piperidine hybrids has pointed towards activities such as:

-

Central Nervous System (CNS) Activity: Various isoxazole and piperidine derivatives have shown affinity for CNS receptors, suggesting potential applications in neurological and psychiatric disorders.

-

Enzyme Inhibition: The isoxazole ring can act as a bioisostere for other functional groups, potentially enabling interaction with the active sites of various enzymes.

-

Receptor Modulation: The piperidine moiety is a common pharmacophore for G-protein coupled receptors (GPCRs) and ion channels.

It is important to emphasize that these are hypothetical areas of investigation based on chemical similarity, and dedicated experimental work is required to determine the actual pharmacological profile of this compound.

Data Presentation

Due to the absence of specific quantitative data from preclinical or clinical studies on this compound in the public domain, we are unable to provide structured tables for parameters such as:

-

Binding Affinities (e.g., Kᵢ, Kₑ)

-

Functional Potencies (e.g., EC₅₀, IC₅₀)

-

Pharmacokinetic Properties (e.g., ADME)

-

In vivo Efficacy Data

Experimental Protocols & Signaling Pathways

Consistent with the lack of published pharmacological data, detailed experimental protocols for assays involving this compound are not available. Consequently, diagrams of signaling pathways modulated by this specific compound cannot be generated at this time.

Future Directions

The limited publicly available information on the pharmacological profile of this compound highlights a knowledge gap. For researchers and drug development professionals interested in this molecule, the following steps would be crucial:

-

In Silico Screening: Computational studies could predict potential biological targets and ADMET properties to guide initial experimental work.

-

In Vitro Profiling: A broad panel of receptor binding and enzyme inhibition assays would be necessary to identify primary biological targets.

-

Cell-Based Functional Assays: Following target identification, cell-based assays would be essential to determine the functional activity (agonist, antagonist, etc.) and potency of the compound.

-

Pharmacokinetic and In Vivo Studies: Should promising in vitro activity be observed, subsequent pharmacokinetic and in vivo efficacy studies in relevant animal models would be warranted.

Conclusion

While the chemical structure of this compound places it within a class of compounds with significant therapeutic potential, there is currently a lack of specific pharmacological data in the public domain to construct a detailed profile. The information presented in this guide is based on the broader context of isoxazole and piperidine pharmacology. Further experimental investigation is necessary to elucidate the specific mechanism of action, pharmacodynamics, and pharmacokinetic properties of this particular molecule. This compound represents an unexplored area for potential drug discovery and development.

Piperidine alkaloids biological activity

An In-depth Technical Guide to the Biological Activities of Piperidine Alkaloids For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine alkaloids, a significant class of natural products, are characterized by a six-membered heterocyclic amine ring. This structural motif is prevalent in a wide array of plant-derived compounds, most notably in species of the Piper (pepper) genus. Over the years, these alkaloids have garnered substantial interest from the scientific community due to their diverse and potent pharmacological properties. This technical guide provides a comprehensive overview of the principal biological activities of piperidine alkaloids, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular mechanisms.

Anticancer Activity

Piperidine alkaloids, particularly piperine, have demonstrated significant potential as anticancer agents. Their therapeutic effects are attributed to their ability to modulate numerous signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][2] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit angiogenesis in various cancer cell lines.[3][4]

Molecular Mechanisms and Signaling Pathways

The anticancer effects of piperidine alkaloids are multifaceted, involving the regulation of several key signaling cascades. Piperine, for instance, has been reported to suppress the activation of pathways such as STAT-3, NF-κB, PI3K/Akt, and JNK/p38-MAPK.[1] In colorectal cancer models, piperine has been shown to inhibit the Wnt/β-catenin signaling pathway.[4] Furthermore, it can induce apoptosis through the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, and modulation of the Bax/Bcl-2 protein ratio, which in turn activates caspases 3 and 9.[1][2] In lung cancer cells, piperine's pro-apoptotic effects are mediated through the p53 signaling pathway.[1][5]

Below is a diagram illustrating the principal signaling pathways modulated by piperidine alkaloids in the context of cancer.

References

- 1. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Isoxazol-5-ylpiperidine Hydrochloride and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 3-Isoxazol-5-ylpiperidine hydrochloride and its structurally related analogs. Due to the limited publicly available data on the specific hydrochloride salt, this guide focuses on the synthesis, chemical properties, and biological activities of the broader class of isoxazolyl-piperidine derivatives. This information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the potential therapeutic applications and experimental methodologies associated with this chemical scaffold.

Chemical Properties and Synthesis

Based on information from chemical suppliers, this compound is a powder at room temperature.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-(piperidin-3-yl)isoxazole;hydrochloride | Sigma-Aldrich[1] |

| CAS Number | 1367953-16-9 | BLDpharm[2] |

| Molecular Formula | C₈H₁₃ClN₂O | BLDpharm[2] |

| Molecular Weight | 188.66 g/mol | BLDpharm[2] |

| Physical Form | Powder | Sigma-Aldrich[1] |

The synthesis of isoxazolyl-piperidine derivatives can be achieved through various synthetic routes. A common and versatile method is the 1,3-dipolar cycloaddition reaction.[3] This reaction typically involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an appropriate alkyne to form the isoxazole ring. The piperidine moiety can be introduced either before or after the formation of the isoxazole ring, depending on the desired substitution pattern and the availability of starting materials.

General Synthesis Workflow:

Caption: General synthetic workflow for isoxazolyl-piperidine derivatives.

Biological Activity and Potential Therapeutic Applications

Research on analogs of 3-Isoxazol-5-ylpiperidine suggests that this scaffold holds significant promise for targeting various receptors and channels in the central nervous system. The primary areas of investigation for these compounds have been as dopamine receptor antagonists and T-type calcium channel blockers.

Dopamine Receptor Antagonism

Several studies have focused on the interaction of isoxazolyl-piperazine and -piperidine derivatives with dopamine D2-like receptors (D2, D3, and D4).[4][5] These receptors are key targets for the treatment of neurological and psychiatric disorders, including schizophrenia.

Structure-activity relationship (SAR) studies on these analogs have revealed that the nature and position of substituents on both the isoxazole and piperidine rings play a crucial role in determining the affinity and selectivity for the different dopamine receptor subtypes.[4] For instance, molecular docking studies have suggested that interactions with non-conserved residues within the transmembrane domains of the receptors are key to modulating binding affinity.[4][5]

Signaling Pathway for Dopamine D2-like Receptor Antagonism:

Caption: Antagonism of dopamine D2-like receptors by isoxazolyl-piperidine analogs.

T-Type Calcium Channel Blockade

A series of novel 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives have been synthesized and evaluated as potent T-type calcium channel blockers.[6][7][8] These channels, particularly the Ca(v)3.1 and Ca(v)3.2 subtypes, are implicated in various neurological conditions, including neuropathic pain.

In preclinical models, certain analogs have demonstrated significant antinociceptive effects, reducing pain responses to mechanical and cold allodynia.[6][7][8] This suggests that isoxazolyl-piperidine derivatives could be a promising avenue for the development of novel analgesics.

Experimental Workflow for Evaluating T-Type Calcium Channel Blockers:

Caption: Workflow for the evaluation of T-type calcium channel blocking activity.

Experimental Protocols

While specific protocols for this compound are not available, the following are representative methodologies for the synthesis and evaluation of analogous compounds, extracted from the literature.

General Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol is adapted from a general method for the synthesis of benzofuran-isoxazole hybrids.[3]

-

Preparation of Aromatic Oximes: A mixture of a substituted benzaldehyde, hydroxylamine hydrochloride, and sodium acetate in a suitable solvent (e.g., ethanol) is refluxed for a specified period. The completion of the reaction is monitored by thin-layer chromatography (TLC).

-

1,3-Dipolar Cycloaddition: The in-situ generated nitrile oxide from the oxime is reacted with a terminal alkyne in the presence of a copper catalyst (e.g., copper sulfate) and a base. The reaction mixture is stirred at room temperature until completion.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired 3,5-disubstituted isoxazole.

Radioligand Binding Assay for Dopamine Receptors

This protocol is a generalized procedure based on studies of piperidine-based dopamine receptor ligands.[9]

-

Membrane Preparation: Cell membranes expressing the recombinant human dopamine receptor subtypes (D2, D3, or D4) are prepared from cultured cells (e.g., HEK293).

-

Binding Assay: The prepared membranes are incubated with a radioligand (e.g., [³H]N-methylspiperone) and varying concentrations of the test compound in a suitable buffer.

-

Incubation and Filtration: The incubation is carried out at a specific temperature for a defined period to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Conclusion

The isoxazolyl-piperidine scaffold represents a promising area for the development of novel therapeutics, particularly for central nervous system disorders. While specific data on this compound is scarce in the public domain, the research on analogous compounds highlights its potential as a dopamine receptor antagonist and a T-type calcium channel blocker. Further investigation into the synthesis, biological activity, and structure-activity relationships of this specific compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their exploration of this intriguing class of molecules.

References

- 1. 3-(1,2-oxazol-5-yl)piperidine hydrochloride | 2109145-26-6 [sigmaaldrich.com]

- 2. |this compound|BLDPharm [bldpharm.com]

- 3. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.korea.ac.kr [pure.korea.ac.kr]

- 9. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma [mdpi.com]

The Isoxazole Scaffold: A Versatile Core in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents. This technical guide provides an in-depth overview of the discovery, development, and biological evaluation of isoxazole-containing compounds, with a focus on their synthesis, mechanisms of action, and therapeutic potential.

Synthesis of the Isoxazole Core

The construction of the isoxazole ring is a well-established area of organic synthesis, with several reliable methods available to researchers. A predominant and versatile strategy involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. One of the most common and practical approaches is the reaction of α,β-unsaturated ketones, known as chalcones, with hydroxylamine hydrochloride.[1][2] This method allows for the synthesis of a diverse range of 3,5-disubstituted isoxazoles.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol outlines a general procedure for the synthesis of 3,5-disubstituted isoxazoles via the cyclization of chalcones with hydroxylamine hydrochloride.[1]

Materials:

-

Substituted chalcone (1 equivalent)

-

Hydroxylamine hydrochloride (1.2 equivalents)

-

Sodium hydroxide or Potassium hydroxide (2 equivalents)

-

Ethanol or Glacial Acetic Acid

-

Stirring apparatus

-

Reflux condenser

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve the substituted chalcone (1 eq.) in ethanol or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add hydroxylamine hydrochloride (1.2 eq.) to the solution and stir.

-

Slowly add a solution of sodium hydroxide or potassium hydroxide (2 eq.) in water or ethanol to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). Reaction times can vary from 2 to 8 hours depending on the substrate.

-

Upon completion, cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.

-

Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted isoxazole.

-

Characterize the final product using appropriate analytical techniques such as melting point, FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Biological Activities of Isoxazole Compounds

Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation for a multitude of therapeutic applications.[3][4] These activities are often attributed to the isoxazole ring's ability to act as a bioisosteric replacement for other functional groups, enhancing properties like potency, selectivity, and pharmacokinetic profiles. The major areas of therapeutic interest include oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

A significant number of isoxazole-containing compounds have been synthesized and evaluated for their potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Isoxazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Human Breast (MCF-7) | 9.15 | [5] |

| 2 | Human Lung (A549) | 14.92 | [5] |

| 3 | Human Oral (KB403) | 2.45 | [5] |

| 4 | Human Colon (CaCO2) | 16.58 | [5] |

Antimicrobial Activity

The isoxazole scaffold is a key component in several clinically used antibiotics and is a subject of ongoing research for the development of new antimicrobial agents to combat drug-resistant pathogens.

Table 2: Antimicrobial Activity of Selected Isoxazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 5 | Candida albicans | 6 - 60 | [6] |

| 6 | Bacillus subtilis | 10 - 80 | [6] |

| 7 | Escherichia coli | 30 - 80 | [6] |

| 8 | Mycobacterium tuberculosis H37Ra | 17.89 | [5] |

Mechanism of Action: Case Studies

The therapeutic effects of isoxazole-containing drugs are underpinned by their specific interactions with biological targets. Understanding these mechanisms is crucial for rational drug design and development.

Leflunomide: Inhibition of Pyrimidine Synthesis

Leflunomide is an isoxazole-based disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis. Its active metabolite, teriflunomide, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a depletion of the pyrimidine pool, which is essential for the proliferation of activated lymphocytes, thereby suppressing the autoimmune response.

Valdecoxib: Selective COX-2 Inhibition

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the production of prostaglandins that mediate inflammation and pain. By selectively inhibiting COX-2 over COX-1, which is involved in maintaining the gastric mucosa, valdecoxib aims to reduce inflammation with a lower risk of gastrointestinal side effects.

Experimental Workflows and Methodologies

The discovery and development of novel isoxazole compounds involve a systematic process of synthesis, characterization, and biological evaluation.

References

- 1. Cyclization with hydroxylamine hydrochloride: Significance and symbolism [wisdomlib.org]

- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 3. ijpca.org [ijpca.org]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Preclinical Safety and Toxicity Profile of 3-Isoxazol-5-ylpiperidine Hydrochloride

Disclaimer: This document provides a generalized framework for the safety and toxicity assessment of a novel chemical entity, 3-Isoxazol-5-ylpiperidine hydrochloride. As of the compilation of this guide, specific safety and toxicity data for this compound are not publicly available. The data presented herein are illustrative and intended to exemplify the results of a standard preclinical toxicology program. Researchers and drug development professionals should conduct a comprehensive series of in vitro and in vivo studies to establish a definitive safety profile for this molecule.

Introduction

This compound is a heterocyclic compound featuring an isoxazole ring linked to a piperidine moiety. As with any new chemical entity (NCE) intended for potential therapeutic use, a thorough evaluation of its safety and toxicity is a critical prerequisite for advancing into clinical development.[1][2] This technical guide outlines a standard, multi-tiered approach to the preclinical safety assessment of this compound, encompassing in vitro and in vivo methodologies designed to identify potential hazards and characterize the dose-response relationship of any adverse effects.[1][3][4] The primary objectives of this preclinical program are to establish an initial safe starting dose for human trials, identify target organs of toxicity, and define safety parameters for clinical monitoring.[5]

In Vitro Toxicology

In vitro toxicology studies are fundamental to the early identification of potential chemical hazards and for confirming the absence of certain toxic properties.[6] These assays are crucial for screening and prioritizing compounds before proceeding to more resource-intensive in vivo studies.[1][7]

Genotoxicity Assays

Genotoxicity testing is designed to detect compounds that can induce genetic damage, either directly or indirectly.[8] A standard battery of tests is typically employed to assess different endpoints, including gene mutations and chromosomal damage.[8][9]

Table 1: Illustrative In Vitro Genotoxicity Profile of this compound

| Assay | Test System | Metabolic Activation (S9) | Concentration Range Tested | Result |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium & E. coli | With and Without | 0.1 - 5000 µ g/plate | Non-mutagenic |

| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With and Without | 1 - 1000 µM | Negative |

| Mouse Lymphoma Assay (MLA) | L5178Y/TK+/- cells | With and Without | 1 - 1000 µM | Negative |

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium and tryptophan-requiring (trp- ) strains of Escherichia coli.[10][11][12]

-

Strains: A minimum of five strains are used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).

-

Procedure: The test compound is mixed with the bacterial tester strain and, in parallel experiments, a liver homogenate (S9 fraction) for metabolic activation.[13][14] This mixture is incorporated into a minimal glucose agar plate.[15]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[15]

-

Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it produces a reproducible, dose-related increase in the number of revertant colonies.[11]

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[4][16]

Table 2: Illustrative In Vitro Safety Pharmacology Profile of this compound

| Assay | Target | Test System | Result (IC₅₀) |

| hERG Assay | K+ Channel | HEK293 cells expressing hERG gene | > 30 µM |

| Receptor Binding Panel | 44 common CNS receptors | Radioligand binding assays | No significant binding at 10 µM |

The hERG (human Ether-à-go-go-Related Gene) assay is critical for assessing the risk of a drug prolonging the QT interval, which can lead to a potentially fatal cardiac arrhythmia.[17]

-

Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.[17]

-

Methodology: Automated patch-clamp electrophysiology is the gold standard.[17] The cells are exposed to a range of concentrations of the test compound.

-

Procedure: A voltage protocol is applied to the cells to elicit the hERG current. The stability of the recording is assessed, followed by the application of the vehicle and then sequentially increasing concentrations of the test article.[17]

-

Analysis: The effect of the compound on the hERG current is measured, and the concentration that causes 50% inhibition (IC₅₀) is calculated. A higher IC₅₀ value generally indicates a lower risk.

In Vivo Toxicology

In vivo studies are essential for evaluating the overall safety profile of a compound in a whole organism, providing data that cannot be obtained from in vitro models.[3] These studies help to determine dose-response relationships, identify target organs, and assess the potential for accumulation and reversibility of toxic effects.[18][19]

Acute Toxicity

Acute toxicity studies assess the effects of a single, high dose of a substance.[20] These studies help to classify the substance by its toxicity and provide information for dose selection in longer-term studies.[21][22]

Table 3: Illustrative Acute Oral Toxicity of this compound (OECD Guideline 423)

| Species | Sex | LD₅₀ Cut-off (mg/kg) | GHS Classification | Clinical Signs Observed |

| Rat | Male | > 2000 | Category 5 or Unclassified | No mortality or significant signs of toxicity |

| Rat | Female | > 2000 | Category 5 or Unclassified | No mortality or significant signs of toxicity |

This method uses a stepwise procedure with a small number of animals per step to classify a substance based on its acute oral toxicity.[21][23]

-

Animals: Typically, three animals of a single sex (usually female, as they are often slightly more sensitive) are used per step.

-

Dosing: A starting dose from one of four fixed levels (5, 50, 300, or 2000 mg/kg) is administered orally.[22]

-

Observation: Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days.[23]

-

Procedure: The outcome of the first step determines the next step. If mortality is observed, the dose is lowered for the next group. If no mortality is seen, a higher dose may be used, or the study may be concluded. This process continues until the toxicity class of the substance can be determined.

Repeated-Dose Toxicity

Repeated-dose toxicity studies provide information on the potential health hazards from repeated exposure over a prolonged period.[24][25]

Table 4: Illustrative 28-Day Repeated-Dose Oral Toxicity of this compound in Rats (OECD Guideline 408)

| Dose Group (mg/kg/day) | Sex | Key Findings | NOAEL (mg/kg/day) |

| 0 (Vehicle) | Male/Female | No adverse effects observed. | - |

| 50 | Male/Female | No adverse effects observed. | 50 |

| 200 | Male/Female | No adverse effects observed. | 200 |

| 1000 | Male/Female | Mild, reversible liver enzyme elevation (ALT, AST). No corresponding histopathological changes. | 200 |

NOAEL: No-Observed-Adverse-Effect Level

This study is designed to characterize the systemic toxicity of a substance and establish a No-Observed-Adverse-Effect Level (NOAEL).[18]

-

Animals: Multiple groups of rodents (typically rats), with at least 10 males and 10 females per group, are used.[25][26]

-

Dosing: The test substance is administered orally on a daily basis for 90 days at a minimum of three dose levels, plus a control group.[25] The highest dose should induce toxicity but not significant mortality.[25]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

-

Analysis: At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis. All animals are subjected to a full necropsy, and a comprehensive list of organs and tissues is examined histopathologically.[25]

Preclinical Safety Assessment Workflow

The evaluation of a new chemical entity's safety profile follows a logical, tiered progression. It begins with computational and in vitro screening to identify potential liabilities early, followed by definitive in vitro and in vivo studies to characterize the toxicity profile and establish a safe dose for human trials.

Caption: Preclinical safety and toxicity assessment workflow for a novel chemical entity.

Conclusion

This technical guide outlines a standard preclinical safety and toxicity evaluation program for this compound. The illustrative data suggest a favorable preliminary safety profile, characterized by a lack of genotoxicity and off-target activity in key in vitro assays, and low acute oral toxicity. The identified No-Observed-Adverse-Effect Level (NOAEL) in repeated-dose studies is a critical parameter for calculating the proposed safe starting dose in first-in-human clinical trials. It is imperative that these, and potentially other specialized toxicology studies (e.g., reproductive toxicology), are conducted under Good Laboratory Practice (GLP) conditions to support regulatory submissions such as an Investigational New Drug (IND) application.[27][28] The comprehensive data generated from this program are essential for a thorough risk assessment and for ensuring the safety of participants in future clinical studies.

References

- 1. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 4. Safety pharmacology - Wikipedia [en.wikipedia.org]

- 5. pacificbiolabs.com [pacificbiolabs.com]

- 6. In vitro toxicology - Wikipedia [en.wikipedia.org]

- 7. In vitro methodologies for enhanced toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. Ames test - Wikipedia [en.wikipedia.org]

- 11. microbiologyinfo.com [microbiologyinfo.com]

- 12. criver.com [criver.com]

- 13. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Common Considerations for Genotoxicity Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 16. criver.com [criver.com]

- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 18. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 19. In Vivo Toxicology - Creative Bioarray [dda.creative-bioarray.com]

- 20. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 21. researchgate.net [researchgate.net]

- 22. bemsreports.org [bemsreports.org]

- 23. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 24. ask-force.org [ask-force.org]

- 25. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 26. oecd.org [oecd.org]

- 27. mds-usa.com [mds-usa.com]

- 28. Step 2: Preclinical Research | FDA [fda.gov]

Unveiling the Therapeutic Potential of 3-Isoxazol-5-ylpiperidine Hydrochloride: An In-Depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the potential therapeutic targets of 3-Isoxazol-5-ylpiperidine hydrochloride, a heterocyclic compound featuring an isoxazole ring fused to a piperidine moiety. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological landscape of this and structurally related molecules. Due to the limited publicly available data on this specific hydrochloride salt, this guide synthesizes information from studies on structurally similar isoxazole and piperidine derivatives to extrapolate potential biological activities and guide future research.

The isoxazole and piperidine scaffolds are prevalent in a multitude of biologically active compounds, demonstrating a wide range of effects on the central nervous system (CNS) and other biological systems. The amalgamation of these two pharmacophores in 3-Isoxazol-5-ylpiperidine suggests a potential for interaction with several key therapeutic targets. This guide will explore these possibilities, presenting available quantitative data, detailed experimental protocols for assessing target engagement, and visual representations of relevant signaling pathways and workflows.

Potential Therapeutic Targets

Based on the pharmacology of related compounds, this compound is hypothesized to interact with the following primary target classes:

-

Nicotinic Acetylcholine Receptors (nAChRs): Various isoxazole-containing compounds have been shown to bind to nAChRs, suggesting a role in modulating cholinergic neurotransmission.

-

Dopamine Receptors (D2, D3, D4): The piperidine moiety is a common feature in many dopamine receptor ligands. Derivatives with this core structure have shown significant affinity and selectivity for D2-like receptors.

-

T-type Calcium Channels: Isoxazolyl-piperidine derivatives have been investigated as blockers of T-type calcium channels, indicating potential applications in neurological disorders such as epilepsy and neuropathic pain.

-

Glycine Transporter 1 (GlyT1): Inhibition of GlyT1 by piperidine-containing molecules has been explored as a therapeutic strategy for schizophrenia.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) for structurally related isoxazole-piperidine derivatives against the aforementioned potential targets. It is crucial to note that these data are not for this compound itself but for analogous compounds, and therefore should be interpreted as indicative of potential activity.

Table 1: Binding Affinities (Ki) of Isoxazolyl-Azabicyclic Derivatives at Nicotinic Acetylcholine Receptors

| Compound | Receptor Subtype | K |

| 2β-Isoxazolyl-8-azabicyclo[3.2.1]octane | Neuronal nAChRs | 3 |

| 3β-Isoxazolyl-8-azabicyclo[3.2.1]octane | Neuronal nAChRs | 148 |

Data from [(3)H]cytisine radioligand binding assay in rat brain homogenates.[1]

Table 2: Binding Affinities (pKi) of Piperidine Derivatives at Human Dopamine D2-like Receptors

| Compound Structure | D2 Receptor (pK | D3 Receptor (pK | D4 Receptor (pK |

| 4-Substituted Piperidine Analogs | Variable (e.g., 6.12 - 9.18 for D4R) | Variable | Variable |

pKi values represent the negative logarithm of the Ki. Data obtained from radioligand binding assays using HEK293 cells expressing recombinant human dopamine receptors.[2]

Table 3: Inhibitory Potency (IC50) of Isoxazolyl-Piperidine Derivatives against T-type Calcium Channels

| Compound | Channel Subtype | IC |

| Piperazinylalkylisoxazole Derivative | T-type Ca²⁺ Channel | 1.02 |

Data from studies on piperazinylalkylisoxazole derivatives, indicating the potential for isoxazole-piperidine scaffolds to interact with these channels.[3]

Table 4: Inhibitory Potency (IC50) of Piperidine Derivatives against Glycine Transporter 1 (GlyT1)

| Compound | Target | IC |

| 4-Benzoylpiperidine Derivative (23q) | GlyT1 | 30 |

Data from a study on 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives.[4][5] A separate study on a novel [3.1.0]-based N-methylimidazole sulfonamide GlyT1 inhibitor reported an IC50 of 5 nM.[6]

Experimental Protocols

To facilitate further investigation into the potential therapeutic targets of this compound, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is a generalized procedure for determining the binding affinity of a test compound to a specific receptor using a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a target receptor (e.g., nAChR, Dopamine D2/D3/D4).

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor.

-

Radiolabeled ligand (e.g., [³H]cytisine for nAChRs, [³H]spiperone for D2-like receptors).

-

Unlabeled competitor (the test compound, this compound).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

-

96-well filter plates.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand, varying concentrations of the unlabeled test compound, and the membrane preparation to the incubation buffer.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through the filter plates to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation fluid to the dried filters and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the IC

50value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kivalue using the Cheng-Prusoff equation: Ki= IC50/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its equilibrium dissociation constant.

Whole-Cell Patch Clamp Electrophysiology for Functional Activity

This protocol outlines the whole-cell patch-clamp technique to assess the functional effect of the test compound on ion channels, such as T-type calcium channels.

Objective: To determine if this compound modulates the activity of a specific ion channel and to quantify its potency (IC50).

Materials:

-

Cells expressing the ion channel of interest (e.g., HEK293 cells stably expressing Cav3.2).

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

-

Borosilicate glass pipettes.

-

Pipette puller.

-

Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

-

Intracellular solution (e.g., containing K-gluconate, KCl, MgCl₂, HEPES, EGTA, ATP, GTP).

-

Test compound (this compound) dissolved in the extracellular solution at various concentrations.

Procedure:

-

Cell Culture: Plate the cells on coverslips for recording.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Voltage Clamp: Clamp the cell membrane at a holding potential from which the channels of interest are activated (e.g., -100 mV for T-type calcium channels).

-

Current Recording: Apply voltage steps to activate the channels and record the resulting ionic currents.

-

Compound Application: Perfuse the cell with the extracellular solution containing different concentrations of the test compound.

-

Data Analysis: Measure the peak current amplitude in the presence of each compound concentration. Plot the percentage of current inhibition as a function of compound concentration and fit the data with a Hill equation to determine the IC

50value.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently limited, the analysis of structurally related compounds strongly suggests potential interactions with key CNS receptors and ion channels. The data and protocols presented in this guide are intended to serve as a foundational resource for initiating and advancing research into the pharmacological profile of this compound.

Future studies should focus on synthesizing this compound and performing comprehensive in vitro screening against a panel of CNS targets, including but not limited to nAChRs, dopamine receptors, T-type calcium channels, and GlyT1. Subsequent in vivo studies in relevant animal models will be crucial to validate these findings and to explore the therapeutic potential of this compound in neurological and psychiatric disorders. The structural simplicity of this compound makes it an attractive scaffold for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

References

- 1. Synthesis and nicotinic acetylcholine receptor binding affinities of 2- and 3-isoxazolyl-8-azabicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of novel T-type Ca2+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.mpu.edu.mo [research.mpu.edu.mo]

- 5. Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1. Development of a potent and CNS penetrant [3.1.0]-based lead - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 3-Isoxazol-5-ylpiperidine Hydrochloride and Related Analogs in Drug Discovery

Disclaimer: No single, comprehensive patent has been identified for 3-Isoxazol-5-ylpiperidine hydrochloride (CAS No: 1367953-16-9) that contains detailed information on its synthesis, quantitative pharmacological data, and specific signaling pathways. This guide provides an in-depth overview based on publicly available data for structurally related isoxazole and piperidine derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

The isoxazole-piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. These compounds have shown potential in various therapeutic areas, including oncology, neuroscience, and infectious diseases. This technical guide focuses on the core chemical and biological aspects of this scaffold, with a specific interest in this compound, by examining data from related patented compounds and scientific literature.

Synthetic Protocols

While a specific patented synthesis for this compound is not available, a plausible synthetic route can be extrapolated from established methods for analogous compounds. A common approach involves the cycloaddition reaction to form the isoxazole ring, followed by modifications to the piperidine moiety.

Representative Synthetic Protocol for Isoxazole-Piperidine Derivatives:

A general and adaptable synthesis for isoxazole-piperidine derivatives often starts with the construction of the isoxazole ring via a 1,3-dipolar cycloaddition reaction. This is followed by the introduction or modification of the piperidine ring.

Step 1: Formation of the Isoxazole Ring A nitrile oxide is generated in situ from an aldoxime and reacted with an alkyne bearing a protected piperidine precursor.

Step 2: Deprotection and Modification of the Piperidine Ring The protecting group on the piperidine nitrogen is removed, and subsequent modifications can be made, such as alkylation or acylation, to generate a library of derivatives.

Experimental Workflow for Synthesis:

Caption: General synthetic workflow for isoxazole-piperidine derivatives.

Quantitative Data from Related Compounds